Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is a bicyclic conformationally restricted γ-aminobutyric acid (GABA) analogue. This compound is of significant interest in bioorganic and medicinal chemistry due to its conformational restriction, which enhances its potency and selectivity towards biological targets compared to more flexible counterparts .
Vorbereitungsmethoden
The synthesis of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves an eight-step sequence. The key steps include the reaction of 2,3-bis(chloromethyl)pyridine with a C1-binucleophile and the catalytic reduction of the pyridine ring. This method allows for the preparation of the compound in a 9.0% overall yield
Analyse Chemischer Reaktionen
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Catalytic reduction of the pyridine ring is a key step in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the carboxylic acid group.
Common reagents used in these reactions include palladium catalysts for reduction and various oxidizing agents for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid involves its interaction with GABA receptors. As a conformationally restricted GABA analogue, it binds to GABA receptors with high selectivity and potency, influencing GABA-related biological activities . The molecular targets and pathways involved include GABA receptors and related enzymes, such as GABA aminotransferase.
Vergleich Mit ähnlichen Verbindungen
Octahydro-1H-cyclopenta[B]pyridine-2-carboxylic acid is unique due to its conformational restriction, which enhances its biological activity compared to more flexible GABA analogues. Similar compounds include:
Eigenschaften
Molekularformel |
C9H15NO2 |
---|---|
Molekulargewicht |
169.22 g/mol |
IUPAC-Name |
2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-4-6-2-1-3-7(6)10-8/h6-8,10H,1-5H2,(H,11,12) |
InChI-Schlüssel |
VMJPPYUFINHOCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC(NC2C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.